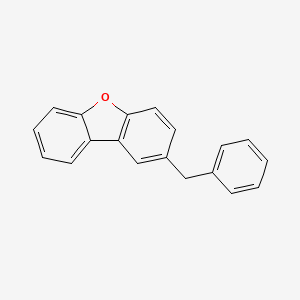

2-Benzyldibenzofuran

説明

Structure

3D Structure

特性

CAS番号 |

99329-32-5 |

|---|---|

分子式 |

C19H14O |

分子量 |

258.3 g/mol |

IUPAC名 |

2-benzyldibenzofuran |

InChI |

InChI=1S/C19H14O/c1-2-6-14(7-3-1)12-15-10-11-19-17(13-15)16-8-4-5-9-18(16)20-19/h1-11,13H,12H2 |

InChIキー |

PPEMUKPVSUNUMG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC4=CC=CC=C43 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Benzyldibenzofuran and Its Structural Analogs

General Synthetic Approaches to Substituted Dibenzofurans

The construction of the dibenzofuran (B1670420) ring is a fundamental step in the synthesis of its substituted derivatives. Key strategies include cyclization reactions to form the central furan (B31954) ring, coupling reactions to build the heterocyclic system, and, to a lesser extent, multicomponent reactions.

Intramolecular cyclization is a common and effective method for creating the dibenzofuran core. These reactions typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the furan ring.

One prominent method is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of diaryl ethers. rsc.orgnih.gov This approach allows for the direct formation of the dibenzofuran skeleton from readily available starting materials. For instance, the use of a palladium catalyst with air as the oxidant has been shown to be a practical route for synthesizing substituted dibenzofurans. rsc.orgnih.gov The reaction can tolerate a variety of functional groups, making it a versatile tool in organic synthesis. rsc.org

Another important cyclization strategy is the Pschorr reaction, which involves the intramolecular cyclization of diazonium salts derived from 2-aminodiaryl ethers. sci-hub.se Palladium catalysis can also be employed to facilitate the cyclization of ortho-diazonium salts of diaryl ethers to yield dibenzofurans. rsc.org A protocol using palladium acetate (B1210297) in refluxing ethanol (B145695) without a base has been reported for this transformation. rsc.org

Furthermore, intramolecular oxidative C-C bond formation using palladium(II) catalysts in the presence of pivalic acid has been shown to produce dibenzofurans with good reproducibility and yields. rsc.org The table below summarizes key cyclization approaches.

| Starting Material | Reaction Type | Catalyst/Reagents | Key Features |

| Diaryl ethers | Pd-catalyzed C-H activation/C-O cyclization | Pd(0)/Pd(II), Air | Practical and tolerates various functional groups. rsc.org |

| 2-Aminodiaryl ethers | Pschorr reaction (diazonium salt cyclization) | NaNO₂, H⁺, then heat or catalyst | Classic method for intramolecular aryl-aryl bond formation. sci-hub.se |

| Diaryl ether diazonium salts | Palladium-catalyzed cyclization | Pd(OAc)₂ | Proceeds without the need for a base. rsc.org |

| Diaryl ethers | Intramolecular oxidative C-C bond formation | Pd(II), Pivalic acid | Offers high reproducibility and yields. rsc.org |

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the dibenzofuran framework. These methods often involve the sequential formation of key bonds to build the tricyclic system.

A notable strategy involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), followed by a palladium-catalyzed intramolecular cyclization. rsc.org This one-pot, two-step procedure provides good to excellent yields of dibenzofurans and tolerates various functional groups. rsc.org

The Ullmann coupling reaction has also been adapted for dibenzofuran synthesis. A protocol involving a one-pot palladium-catalyzed cross-coupling/aromatization and a copper-catalyzed Ullmann coupling has been developed for the rapid construction of the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. mdpi.com

The Negishi cross-coupling has been utilized in a one-pot sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNA_r) to assemble dibenzofurans from 2-bromophenyl acetates and fluoroarenes. researchgate.net

The following table provides an overview of representative coupling reactions for dibenzofuran synthesis.

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst System |

| o-Iodophenol | Silylaryl triflate | CsF-mediated arylation / Pd-catalyzed cyclization | CsF, Pd(OAc)₂, PCy₃ |

| 6-Diazo-2-cyclohexenone | ortho-Haloiodobenzene | Pd-catalyzed cross-coupling / Cu-catalyzed Ullmann coupling | Pd(PPh₃)₄, Cu₂O, K₃PO₄ |

| 2-Bromophenyl acetate | Fluoroarene | Negishi cross-coupling / Intramolecular SNA_r | LDA, ZnCl₂, Pd-XPhos G3, KOtBu |

While less common for dibenzofurans compared to simpler heterocycles like benzofurans, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Research in this area for dibenzofuran synthesis is still developing. However, MCRs have been successfully applied to the synthesis of highly substituted benzofurans, and these strategies could potentially be adapted for dibenzofuran synthesis. rsc.orgmdpi.com For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed under Sonogashira conditions, which could theoretically be extended to precursors that lead to a dibenzofuran structure.

Specific Reaction Pathways for Benzyl-substituted Dibenzofurans

The introduction of a benzyl (B1604629) group at the 2-position of the dibenzofuran ring can be achieved either by functionalizing a pre-formed dibenzofuran nucleus or by using a benzyl-containing precursor in a cyclization reaction.

Palladium-catalyzed cross-coupling reactions are a primary method for introducing a benzyl group onto an aromatic ring. This typically involves the reaction of a 2-halodibenzofuran with a benzyl-organometallic reagent or the reaction of a 2-dibenzofuranyl-organometallic species with a benzyl halide.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halodibenzofuran (e.g., 2-bromodibenzofuran) with a benzylboronic acid derivative in the presence of a palladium catalyst and a base. While specific examples for 2-benzyldibenzofuran are not abundant in the literature, the Suzuki coupling is a well-established method for forming C-C bonds with high functional group tolerance. mdpi.comnih.govnih.gov The synthesis of 2-aryldibenzofurans via Suzuki coupling of 2-bromodibenzofuran with various arylboronic acids has been demonstrated, suggesting the feasibility of using benzylboronic acid as a coupling partner. mdpi.com

| Dibenzofuran Precursor | Benzyl Source | Catalyst System | Potential Outcome |

| 2-Bromodibenzofuran | Benzylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Benzyldibenzofuran |

| Dibenzofuran-2-boronic acid | Benzyl bromide | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | 2-Benzyldibenzofuran |

Other Cross-Coupling Reactions: Other cross-coupling reactions such as Negishi (using organozinc reagents), Stille (using organotin reagents), and Kumada (using Grignard reagents) could also be employed for the synthesis of 2-benzyldibenzofuran, following similar principles to the Suzuki coupling.

Direct benzylation of the dibenzofuran ring can be achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts reaction.

Friedel-Crafts Benzylation: The Friedel-Crafts benzylation of dibenzofuran with a benzylating agent like benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄) can introduce the benzyl group. jocpr.com Studies on the regioselectivity of electrophilic substitution on dibenzofuran have shown that the 2-position is the most reactive site. nih.govorganic-chemistry.org This makes Friedel-Crafts benzylation a direct, albeit potentially low-yielding and isomer-producing, route to 2-benzyldibenzofuran. The reaction conditions, particularly the choice of solvent, can influence the isomer distribution. nih.govorganic-chemistry.org

| Substrate | Benzylating Agent | Catalyst | Solvent | Major Product |

| Dibenzofuran | Benzyl chloride | AlCl₃ | CS₂ | 2-Benzyldibenzofuran |

| Dibenzofuran | Benzyl chloride | FeCl₃ | Nitrobenzene | 2-Benzyldibenzofuran |

Strategies for Functionalization and Derivatization of 2-Benzyldibenzofuran

Once the 2-benzyldibenzofuran scaffold is in hand, a variety of strategies can be employed to introduce new functional groups or modify the existing structure. These methods allow for the diversification of the core molecule, leading to a wide range of derivatives with potentially interesting properties.

Regioselective Functional Group Interconversions (FGIs)

Regioselective functional group interconversions are essential for the targeted modification of the 2-benzyldibenzofuran molecule. Electrophilic aromatic substitution reactions, such as bromination and nitration, can be directed to specific positions on the dibenzofuran ring system. For example, the bromination of 1-(3-benzofuranyl)-2-phenylethanones has been shown to proceed with high regioselectivity. researchgate.net While specific studies on 2-benzyldibenzofuran are limited, the principles of electrophilic substitution on dibenzofuran suggest that reactions would likely occur at the electron-rich positions of the aromatic rings. ekb.eg

Directed Ortho-Metallation and Subsequent Transformations

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgnih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.cawikipedia.org The oxygen atom of the furan ring in dibenzofuran can act as a directing group, facilitating lithiation at the adjacent C1 and C9 positions. ekb.egresearchgate.net While direct ortho-lithiation of the benzyl-substituted ring in 2-benzyldibenzofuran has not been extensively documented, the strategy remains a viable approach for introducing substituents at specific positions, provided a suitable directing group is present on one of the benzene (B151609) rings. A study on the ortho,ortho'-dimetalation of hydrobenzoin (B188758) demonstrates the utility of lithium benzyl alkoxides as directed metalation groups. beilstein-journals.org

Diversification via Side-Chain Modifications

The benzyl group at the 2-position of the dibenzofuran scaffold offers a handle for a variety of chemical transformations, allowing for further diversification of the molecule.

Oxidation: The benzylic position is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic methylene (B1212753) group to a carbonyl group, potentially leading to the formation of a 2-aroyldibenzofuran. libretexts.orglibretexts.orgyoutube.comnih.govyoutube.com Milder and more selective oxidizing agents can also be employed to achieve specific transformations. nih.gov

Reduction: The benzyl group can also be subjected to reduction reactions. Catalytic hydrogenation can be used to reduce the aromatic ring of the benzyl group, although this typically requires harsh conditions. More commonly, the benzylic C-O bond in benzyl ethers can be cleaved by hydrogenolysis, a reaction that is widely used in protecting group chemistry. researchgate.net

Table 1: Examples of Side-Chain Modifications of Benzyl Groups

| Reaction Type | Reagent and Conditions | Product Type | Reference(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Benzylic bromide | libretexts.org |

| Benzylic Oxidation | KMnO4, heat | Carboxylic acid | libretexts.orglibretexts.orgyoutube.com |

| Benzylic Oxidation | CrO3, H2SO4 (Jones Reagent) | Carboxylic acid | libretexts.org |

| Hydrogenolysis of Benzyl Ethers | H2, Pd/C | Alcohol | researchgate.net |

Catalytic Methods in 2-Benzyldibenzofuran Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 2-benzyldibenzofuran and its derivatives. Transition metal catalysis, in particular, has enabled the development of numerous powerful synthetic methodologies.

Transition Metal Catalysis for Benzyl Group Introduction

As previously mentioned, transition metal-catalyzed cross-coupling reactions are highly effective for introducing the benzyl group at the 2-position of the dibenzofuran nucleus. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling of a 2-halodibenzofuran with a benzylboronic acid derivative or the Heck coupling with a styrene (B11656) derivative are prominent examples. libretexts.orgnih.govuwindsor.caresearchgate.net

A direct palladium-catalyzed benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation has been reported, offering a facile and atom-economic route to benzyl esters. researchgate.net While not directly applied to dibenzofuran synthesis, this methodology highlights the potential for direct C-H functionalization approaches in introducing benzyl moieties.

Iron-catalyzed cross-dehydrogenative coupling has also emerged as a powerful tool for the C2-benzylation of benzofurans. researchgate.net This method avoids the need for pre-functionalized starting materials, making it a more atom-economical and environmentally friendly alternative.

Table 2: Transition Metal-Catalyzed Reactions for Benzyl Group Introduction

| Reaction Name | Catalyst | Substrates | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) complex | 2-Halodibenzofuran + Benzylboronic acid/ester | 2-Benzyldibenzofuran | nih.govuwindsor.ca |

| Heck Coupling | Pd(0) or Pd(II) complex | 2-Halodibenzofuran + Styrene | 2-Styryldibenzofuran (precursor) | researchgate.netlibretexts.orgyoutube.com |

| Sonogashira Coupling | Pd/Cu catalyst | 2-Halodibenzofuran + Phenylacetylene | 2-(Phenylethynyl)dibenzofuran (precursor) | libretexts.org |

| Iron-Catalyzed CDC | Fe(II) salt | Benzofuran (B130515) + Diarylmethane | 2-Benzylbenzofuran | researchgate.net |

Organocatalytic Approaches to Dibenzofuran Systems

The field of organocatalysis has presented novel, metal-free methods for the synthesis of complex molecular architectures, including the dibenzofuran core. A notable advancement is the development of an organocatalyzed asymmetric synthesis of dihydrodibenzofurans. This approach utilizes a dienamine-based process to construct the partially hydrogenated dibenzofuran skeleton with high stereocontrol.

One of the first successful organocatalytic asymmetric methods for synthesizing dihydrodibenzofurans has been reported, proceeding via a dienamine process. chemrxiv.orgnih.gov This two-step protocol is effective for a variety of substrates and exclusively yields the cis-diastereomer in good yields and with enantiomeric excesses reaching up to 91%. chemrxiv.orgnih.gov The reaction is catalyzed by a chiral secondary amine, such as (S)-diphenylprolinol methyl ether, in the presence of an acid co-catalyst. chemrxiv.org Researchers have proposed a concerted exo-transition state to explain the observed stereoselectivity. chemrxiv.org Furthermore, the resulting enantioenriched cis-dihydrodibenzofuran products can be further functionalized, demonstrating excellent diastereoselectivity. chemrxiv.orgnih.gov

Another innovative organocatalytic strategy involves the construction of the cyclopenta[b]benzofuran scaffold, which is a privileged structure in many bioactive compounds. nih.gov This method employs a unique combination of Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization. nih.gov The reaction cascade involves an intramolecular enantioselective Michael addition followed by a benzoin (B196080) condensation of ortho-substituted cinnamaldehydes. nih.gov This strategy has proven effective in producing cyclopenta[b]benzofurans in moderate to good yields with outstanding stereoselectivities. nih.gov

Additionally, organocatalysis has been utilized in the synthesis of δ-sultone-fused benzofurans. chemrxiv.org This tandem reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones is catalyzed by an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The reaction proceeds through a Michael addition-intramolecular sulfur(VI)-fluoride exchange (SuFEx) click reaction, yielding the fused benzofuran structures in high yields. chemrxiv.org

Table 1: Organocatalytic Synthesis of Dihydrodibenzofuran Analogs

| Catalyst | Substrate Type | Key Transformation | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| (S)-Diphenylprolinol methyl ether | Bisenal Substrates | Dienamine-mediated intramolecular cyclization | Good | Up to 91% | >99:1 (cis only) |

| Cinchona-derived Guanidine/NHC | ortho-Substituted Cinnamaldehydes | Intramolecular Michael addition/Benzoin condensation | Moderate to Good | Excellent | Not reported |

| BTMG/DBU | β-Arylethenesulfonyl fluorides & Benzofuran-3(2H)-ones | Michael addition/Intramolecular SuFEx | 76-99% | Not applicable | Not reported |

This table summarizes key findings from different organocatalytic approaches to dibenzofuran structural analogs.

Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering high selectivity under mild reaction conditions. In the context of dibenzofuran-related structures, biocatalytic methods have been developed for the synthesis of chiral 2,3-dihydrobenzofurans, which serve as important structural motifs and can be considered analogs of a hydrogenated dibenzofuran system.

A significant biocatalytic strategy involves the use of engineered myoglobin (B1173299) catalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. nih.govresearchgate.net This method leads to the construction of stereochemically rich 2,3-dihydrobenzofuran-based tricyclic scaffolds with excellent enantiopurity (often >99.9% de and ee) and in high yields. nih.govresearchgate.net The reaction utilizes engineered myoglobins to catalyze the reaction between a benzofuran derivative and a diazo reagent, demonstrating the power of metalloprotein catalysts in non-natural carbene transfer reactions. researchgate.net

Computational studies and structure-reactivity relationships have provided insights into the reaction mechanism, allowing for the development of a stereochemical model that explains the high stereoselectivity of the biocatalyst. nih.govresearchgate.net This understanding has been leveraged to apply the methodology to the synthesis of drug molecules and complex tricyclic systems containing multiple stereogenic centers in a single enzymatic step. nih.govresearchgate.net This biocatalytic approach is notable for its efficiency, scalability, and compatibility with whole-cell biotransformations. nih.gov

The engineered myoglobin acts as an iron-based biocatalyst, a significant advancement as iron-based catalysts for the cyclopropanation of benzofurans were previously elusive. nih.gov This work expands the biocatalytic toolbox for asymmetric carbon-carbon bond formation and provides a sustainable and efficient route to valuable, enantiopure building blocks for medicinal chemistry. nih.govresearchgate.net

Table 2: Biocatalytic Enantioselective Synthesis of Dihydrobenzofuran Analogs

| Biocatalyst | Substrate | Key Transformation | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Engineered Myoglobin | Benzofuran | Asymmetric Cyclopropanation | High | >99.9% | >99.9% |

This table highlights the exceptional stereoselectivity achieved in the biocatalytic synthesis of dihydrobenzofuran-based scaffolds, which are structural analogs of hydrogenated dibenzofurans.

Reaction Mechanisms in 2 Benzyldibenzofuran Chemistry

Mechanistic Elucidation of 2-Benzyldibenzofuran Formation Reactions

Detailed mechanistic investigations into the formation of 2-Benzyldibenzofuran are not well-documented. While general methods for the synthesis of dibenzofurans, such as the palladium-catalyzed cyclization of diaryl ethers, have been described, the specific elementary steps, intermediates, and transition states involved in the formation of the 2-benzyl substituted derivative have not been a focus of published research.

Identification of Elementary Steps and Intermediates

Specific research identifying the elementary steps and characterizing the intermediates in the synthesis of 2-Benzyldibenzofuran is not readily found in the scientific literature. General syntheses of dibenzofurans may proceed through intermediates such as organopalladium species in cross-coupling reactions, but the precise nature of these intermediates for the 2-benzyl substituted case has not been elucidated.

Characterization of Transition States

There is a lack of published computational or experimental studies that specifically characterize the transition states in the formation of 2-Benzyldibenzofuran. Such studies are crucial for understanding the reaction kinetics and selectivity but appear not to have been conducted for this particular compound.

Application of Isotope Effects in Mechanistic Studies

The application of kinetic isotope effects (KIE) is a powerful tool for probing reaction mechanisms. However, a literature search reveals no specific studies where KIE has been employed to investigate the mechanism of formation of 2-Benzyldibenzofuran.

Mechanistic Studies of Transformation Reactions Involving the Dibenzofuran (B1670420) Core

While the general reactivity of the dibenzofuran core is understood, specific mechanistic studies on the transformation reactions of 2-Benzyldibenzofuran are not widely reported. The presence of the benzyl (B1604629) group at the 2-position is expected to influence the regioselectivity of further reactions, but detailed mechanistic investigations are lacking.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The dibenzofuran nucleus can undergo both electrophilic and nucleophilic aromatic substitution. Electrophilic substitution on dibenzofuran generally occurs at the 2, 8, 3, and 7 positions. The presence of the benzyl group at the 2-position would likely direct incoming electrophiles to other positions on the aromatic rings, but specific mechanistic studies detailing the intermediates and transition states for these reactions on 2-Benzyldibenzofuran are not available.

Similarly, while nucleophilic aromatic substitution can occur on dibenzofuran derivatives, particularly those with electron-withdrawing groups, specific mechanistic pathways for 2-Benzyldibenzofuran have not been a subject of detailed investigation.

Radical Pathways in Dibenzofuran Functionalization

Radical reactions provide an alternative pathway for the functionalization of aromatic compounds. While radical functionalization of the general dibenzofuran scaffold has been explored, specific mechanistic studies on radical pathways involving 2-Benzyldibenzofuran are not present in the available literature.

Rearrangement Reactions of 2-Benzyldibenzofuran Derivatives

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is restructured. While specific rearrangement reactions of 2-benzyldibenzofuran are not extensively documented in dedicated studies, plausible pathways can be inferred from analogous structures in benzofuran (B130515) and benzylic ether chemistry.

One relevant transformation is the nih.govnih.gov-aryl migration . This type of rearrangement has been observed in the synthesis of 2-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones. The addition of a Grignard reagent generates an alkoxide intermediate which can undergo a temperature-dependent nih.govnih.gov-aryl shift to form the 2-substituted benzofuran scaffold organic-chemistry.org. A similar migration of the benzyl group or one of the fused aromatic rings in a suitably functionalized 2-benzyldibenzofuran precursor could be envisioned under specific conditions.

Another pertinent class of reactions is the benzylic rearrangement . A key example is the benzylic Newman-Kwart rearrangement, which involves the thermal, intramolecular 1,3-migration of a benzyl group from an oxygen atom to a sulfur or selenium atom in O-benzyl thiocarbamates and selenocarbamates kiku.dk. Computational studies suggest this reaction proceeds via a tight ion pair intermediate involving a benzylic carbocation. The reaction rates are enhanced by electron-donating groups on the aromatic ring of the benzyl group kiku.dk. This highlights a potential pathway for functional group transposition in derivatives of 2-benzyldibenzofuran containing appropriate heteroatom linkages.

Investigation of Catalytic Reaction Mechanisms in 2-Benzyldibenzofuran Synthesis and Transformations

The construction of the dibenzofuran core is frequently accomplished through catalytic methods. These reactions provide efficient and selective routes to the target molecule, and understanding their mechanisms is crucial for optimizing reaction conditions and expanding their scope.

Homogeneous Catalysis Mechanism Studies

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a dominant strategy for synthesizing substituted dibenzofurans. Palladium-catalyzed reactions are particularly prominent. A key mechanistic pathway is the phenol-directed C-H activation/C-O cyclization nih.govacs.org.

The catalytic cycle for this process, starting from a 2-arylphenol (a plausible precursor to a substituted dibenzofuran), is generally understood to proceed as follows:

C-H Activation : The phenol substrate coordinates to a Pd(II) species. A base-assisted, concerted metalation-deprotonation (CMD) pathway leads to the cleavage of an ortho C-H bond on one of the aryl rings, forming a five-membered palladacycle intermediate.

Reductive Elimination : This is often the turnover-limiting (rate-determining) step of the cycle nih.govacs.org. The C-O bond is formed via reductive elimination from the Pd(II) intermediate, releasing the dibenzofuran product and a Pd(0) species.

Catalyst Regeneration : An oxidant (often air or a quinone) re-oxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.

Ruthenium catalysts have also been employed for the synthesis of functionalized benzofurans through C-H alkenylation and aerobic annulation, demonstrating the versatility of transition metals in accessing these scaffolds rsc.org.

Heterogeneous Catalysis Mechanistic Insights

Heterogeneous catalysis offers advantages in catalyst separation and reusability. For dibenzofuran synthesis, palladium on carbon (Pd/C) has been effectively used. An efficient method for synthesizing dibenzofurans involves the intramolecular cyclization of o-iododiaryl ethers catalyzed by reusable Pd/C under ligand-free conditions organic-chemistry.org. The proposed mechanism on the solid support involves:

Oxidative Addition : The C-I bond of the o-iododiaryl ether undergoes oxidative addition to the palladium nanoparticle surface, forming a surface-bound arylpalladium(II) species.

Intramolecular C-O Bond Formation : Subsequent intramolecular cyclization occurs on the surface.

Reductive Elimination : The dibenzofuran product is released from the surface via reductive elimination, regenerating the active Pd(0) site on the carbon support.

A metal-free heterogeneous approach involves the use of activated γ-alumina (γ-Al₂O₃) to promote the cyclization of fluorinated biphenyls. In this case, the alumina (B75360) surface is believed to act as an oxygen source and facilitates a high-temperature oxodefluorination reaction to yield the dibenzofuran core researchgate.net.

Role of Ligands and Co-catalysts in Catalytic Cycles

In homogeneous catalysis, ligands play a pivotal role in modulating the properties of the metal center. They can influence catalyst stability, solubility, and, most importantly, reactivity and selectivity.

In the context of palladium-catalyzed dibenzofuran synthesis, the choice of ligand can directly impact the efficiency of the turnover-limiting C-O reductive elimination step. Bulky electron-rich ligands, such as sterically hindered phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), have been shown to promote this difficult step, likely by creating a more coordinatively unsaturated and reactive metal center that facilitates the final bond formation acs.orgnih.gov.

Co-catalysts are also employed in certain synthetic strategies. For instance, in syntheses that proceed via a Sonogashira coupling followed by cyclization, copper(I) salts (e.g., CuI) are used as co-catalysts alongside palladium. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center as part of the cross-coupling mechanism nih.gov.

| Ligand/Co-catalyst | Type | Role in Catalytic Cycle | Typical Reaction |

| Bulky Phosphines (e.g., XPhos) | Monodentate Ligand | Promotes C-O reductive elimination; enhances catalyst stability. | Pd-catalyzed C-H activation/C-O cyclization acs.orgnih.gov |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Ligand | Stabilizes Pd(0) and Pd(II) intermediates; used with nitrogen nucleophiles. | Tsuji-Trost type reactions nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Strong σ-donors that form robust bonds with metals, enhancing catalyst longevity. | Pd-catalyzed ring closure of aryl o-bromobenzyl ketones nih.gov |

| Copper(I) Iodide (CuI) | Co-catalyst | Facilitates formation of copper acetylide for transmetalation to palladium. | Sonogashira coupling/cyclization nih.gov |

Kinetic Studies and Reaction Rate Analysis for Mechanistic Validation

Kinetic studies are essential for validating proposed reaction mechanisms. By measuring how reaction rates change with reactant concentrations, one can determine the rate law, which provides insight into the composition of the transition state of the rate-determining step.

Determination of Rate Laws and Reaction Orders

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally, typically using the method of initial rates.

For the palladium-catalyzed synthesis of dibenzofurans from 2-arylphenols via C-H activation, experimental and computational studies have identified the C-O reductive elimination as the rate-determining step (RDS) nih.govacs.org. This is a crucial finding for understanding the reaction kinetics.

If the reaction is represented as: Precursor + Pd(II) ⇌ Palladacycle Intermediate --(RDS)--> Product + Pd(0)

The rate law would be directly proportional to the concentration of the palladacycle intermediate that undergoes the slow reductive elimination step. The concentration of this intermediate, in turn, depends on the preceding (and faster) equilibrium steps. A simplified, hypothetical rate law based on the RDS would take the form:

Rate = k [Palladacycle Intermediate]

Because the C-H activation step is fast and reversible, the reaction rate is not strongly dependent on the strength of the C-H bond being broken. Instead, it is governed by the factors that influence the final C-O bond-forming step, such as the electronic properties of the palladium center and the steric bulk of the ancillary ligands.

The following table illustrates the expected effect on the initial reaction rate based on a hypothetical rate law where the reaction is first order with respect to the 2-arylphenol precursor and the palladium catalyst, assuming the formation of the key intermediate is bimolecular and the subsequent RDS is unimolecular.

| Experiment | [Precursor] (M) | [Catalyst] (M) | Relative Initial Rate |

| 1 | 0.1 | 0.01 | 1 |

| 2 | 0.2 | 0.01 | 2 |

| 3 | 0.1 | 0.02 | 2 |

This kinetic profile, where the rate is sensitive to both substrate and catalyst concentration, is consistent with many catalytic processes and helps confirm the involvement of both species in or before the rate-determining step.

Activation Energy and Thermodynamic Parameter Analysis

A comprehensive analysis of the activation energy and thermodynamic parameters is crucial for understanding the reactivity and reaction pathways of 2-Benzyldibenzofuran. While specific experimental or computational studies on the reaction kinetics of 2-Benzyldibenzofuran are not extensively available in publicly accessible literature, the principles of reaction kinetics and thermodynamics, along with data from the parent compound dibenzofuran, can provide significant insights.

Activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. acs.org It is a critical parameter in determining the rate of a reaction; a higher activation energy corresponds to a slower reaction rate, and vice versa. The thermodynamic parameters of a reaction, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide information about the spontaneity and energy changes associated with the reaction.

In the context of reactions involving dibenzofuran and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating potential reaction pathways and their associated energetics. For instance, studies on the atmospheric degradation of dibenzofuran initiated by hydroxyl (OH) radical addition have calculated the free energy of activation for the formation of 1-dibenzofuranol to be 15.1 kcal/mol. acs.org Theoretical studies on the reactions of dibenzofuran in a reducing environment have determined a high energy barrier of 107 kcal/mol for the cleavage of the C-O bond. nih.gov Another computational study on the low-temperature oxidation of dibenzofuran identified a reaction pathway with an energy barrier of 24.2 kcal/mol. nih.gov

These findings for the parent dibenzofuran molecule suggest that reactions involving the core ring structure of 2-Benzyldibenzofuran would also have significant activation barriers, influencing the conditions required for chemical transformations. The benzyl group at the 2-position would likely influence the electronic and steric environment of the dibenzofuran core, potentially altering the activation energies of various reactions compared to the unsubstituted molecule.

The following interactive table illustrates the kind of thermodynamic data that would be determined for a hypothetical reaction of 2-Benzyldibenzofuran. The values are illustrative and based on typical ranges for reactions of related aromatic compounds.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Gibbs Free Energy of Activation (ΔG‡) @ 298 K (kcal/mol) |

|---|---|---|---|---|

| Hypothetical Electrophilic Aromatic Substitution | 18.5 | 17.9 | -15.2 | 22.4 |

| Hypothetical Nucleophilic Aromatic Substitution | 25.2 | 24.6 | -10.8 | 27.8 |

| Hypothetical Side-Chain Oxidation | 15.8 | 15.2 | -20.1 | 21.2 |

Influence of Solvent and Temperature on Reaction Rates

Influence of Solvent:

The solvent can play a crucial role in chemical reactions by solvating the reacting species. nih.gov The polarity of the solvent is a key factor. For reactions that proceed through a polar transition state, a polar solvent can stabilize this transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction.

In the synthesis of benzofuran derivatives, the choice of solvent has been shown to be critical. For example, various palladium-catalyzed and copper-catalyzed coupling reactions for the formation of the benzofuran ring are often carried out in specific organic solvents like dimethylformamide (DMF) or in deep eutectic solvents. acs.orgnih.govresearchgate.net The solvent can influence not only the reaction rate but also the product yield and selectivity.

The following interactive table illustrates how the rate constant of a hypothetical reaction of 2-Benzyldibenzofuran might change with different solvents. The dielectric constant is a measure of the solvent's polarity.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Toluene (B28343) | 2.38 | 5 |

| Dichloromethane | 8.93 | 50 |

| Acetone | 20.7 | 200 |

| Acetonitrile | 37.5 | 500 |

Influence of Temperature:

The effect of temperature on reaction rates is generally described by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially with temperature. researchgate.net As the temperature increases, the kinetic energy of the reacting molecules increases, leading to more frequent and more energetic collisions. This results in a larger fraction of molecules possessing energy equal to or greater than the activation energy, thus increasing the reaction rate.

Experimental studies on the temperature dependence of reactions provide valuable information for determining the activation energy. researchgate.net For reactions involving dibenzofuran and its derivatives, controlling the temperature is essential for achieving the desired outcome. For instance, in combustion and pyrolysis processes, temperature is a critical parameter that dictates the formation and destruction pathways of dibenzofurans.

The following interactive table demonstrates the expected exponential increase in the rate constant of a hypothetical reaction of 2-Benzyldibenzofuran with increasing temperature, assuming a constant activation energy.

| Temperature (°C) | Temperature (K) | Relative Rate Constant (k_rel) |

|---|---|---|

| 25 | 298 | 1 |

| 35 | 308 | 2 |

| 45 | 318 | 4 |

| 55 | 328 | 8 |

| 65 | 338 | 16 |

Spectroscopic Analysis of 2-Benzyldibenzofuran: Data Not Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental and computational spectroscopic data for the specific chemical compound 2-Benzyldibenzofuran is not publicly available. As a result, the generation of an in-depth article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The requested article structure is heavily reliant on specific data points from various analytical techniques, including:

One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: This includes ¹H, ¹³C, and ¹⁹F NMR for chemical shift analysis, as well as COSY, HSQC, and HMBC for determining the connectivity of the molecule's atomic framework. Advanced NMR techniques for stereochemical determination would also require foundational spectral data.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Tandem Mass Spectrometry (MS/MS) for studying fragmentation pathways are crucial for molecular characterization.

Searches for the synthesis and characterization of 2-Benzyldibenzofuran did not yield publications containing the necessary spectroscopic details. While data is abundant for the parent compound, dibenzofuran, and various other substituted benzofuran and dibenzofuran derivatives, this information cannot be accurately extrapolated to 2-Benzyldibenzofuran due to the unique electronic and structural effects the benzyl substituent would impart on the dibenzofuran core.

Computational chemistry methods can predict NMR and mass spectrometry data. However, without experimental data for validation, these theoretical predictions would not meet the required standard of scientific accuracy for the requested article.

Therefore, until experimental or validated computational data for 2-Benzyldibenzofuran becomes available in the public domain, it is not possible to provide the detailed analysis and data tables requested in the article outline.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyldibenzofuran

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to detect and characterize charged reactive intermediates in chemical reactions. nih.gov This soft ionization method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying transient species that are key to understanding reaction mechanisms. nih.gov For a compound like 2-Benzyldibenzofuran, ESI-MS can be employed to intercept and identify intermediates formed during its synthesis or subsequent chemical transformations.

In the context of dibenzofuran-related structures, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides significant structural information through controlled fragmentation. nih.govresearchgate.net Studies on analogous benzofuran (B130515) and dibenzofuran (B1670420) neolignans have demonstrated that negative ion mode ESI-MS can be particularly informative, often yielding more diagnostic product ions than the positive ion mode. nih.govpublons.com For instance, the fragmentation of deprotonated molecules can lead to the formation of characteristic radical anions and other product ions that help in distinguishing between different isomers and related structures. nih.gov

When analyzing potential reactive intermediates of 2-Benzyldibenzofuran, ESI-MS would likely target protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻, depending on the reaction conditions. The subsequent fragmentation of these precursor ions in an MS/MS experiment would be expected to yield key structural information. Common fragmentation pathways for related aromatic ethers and benzyl-substituted compounds involve cleavage of the benzylic C-C bond or ether linkages. The proposed mechanism for the formation of 2-substituted benzo[b]furan ions in the electron ionization (EI) mass spectra of similar compounds involves the formation of a spirocyclic intermediate, which could be a potential pathway to investigate for 2-Benzyldibenzofuran as well. nih.gov

The identification of these intermediates is crucial, though it requires careful interpretation to ensure that the detected ions are genuine reaction components and not artifacts of the ESI process. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are essential techniques for obtaining a "vibrational fingerprint" of a molecule. nih.gov These methods probe the vibrational energy levels of chemical bonds, providing detailed information about the molecular structure, functional groups, and symmetry. nih.gov

Characteristic Vibrational Modes of the Dibenzofuran Skeleton

The dibenzofuran core of 2-Benzyldibenzofuran has a set of characteristic vibrational modes that can be identified in its IR and Raman spectra. Theoretical calculations, such as those using density functional theory (DFT), have shown excellent agreement with experimental data for the vibrational frequencies of the parent dibenzofuran molecule. nih.gov The vibrational spectrum is complex, but certain modes are characteristic of the tricyclic ether system.

Key vibrational regions for the dibenzofuran skeleton include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands between approximately 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the benzene (B151609) rings within the structure.

C-O-C Stretching: The aryl-ether linkage gives rise to a strong, characteristic asymmetric stretching band, often found in the 1200-1300 cm⁻¹ region. The symmetric stretch is typically weaker and occurs at a lower frequency.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 700-900 cm⁻¹ region are highly sensitive to the substitution pattern on the aromatic rings.

The specific frequencies and intensities of these modes provide a unique signature for the dibenzofuran skeleton.

Analysis of Benzyl (B1604629) Moiety Vibrational Signatures

The benzyl group attached at the 2-position introduces its own set of characteristic vibrations. These can be analyzed to confirm the presence and conformation of this substituent. The vibrations of the methylene (B1212753) (-CH₂-) bridge and the pendant phenyl ring are of particular interest.

Studies on benzyl-containing compounds provide a basis for assigning these vibrational modes. researchgate.netmdpi.com The order of normal vibration frequencies for the -CH₂- group from highest to lowest is typically: asymmetric stretch, symmetric stretch, scissoring, wagging, twisting, and rocking. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Asymmetric -CH₂- Stretch | 2925 - 3025 | Asymmetric stretching of the C-H bonds in the methylene group. mdpi.com |

| Symmetric -CH₂- Stretch | 2850 - 2946 | Symmetric stretching of the C-H bonds in the methylene group. mdpi.com |

| Scissoring (Bending) | ~1450 - 1495 | In-plane bending motion where the H-C-H angle changes. |

| Wagging | ~1220 - 1350 | Out-of-plane bending where the -CH₂- group moves as a unit. mdpi.com |

| Twisting | ~1120 - 1260 | Out-of-plane twisting motion of the -CH₂- group. mdpi.com |

| Rocking | ~750 - 960 | In-plane rocking motion of the -CH₂- group. mdpi.com |

This table presents interactive data on the typical vibrational frequencies for a benzyl methylene group.

The phenyl ring of the benzyl group will also contribute its own characteristic aromatic C-H and C=C stretching and bending vibrations, which will overlap with those from the dibenzofuran skeleton, leading to a complex but interpretable spectrum.

In Situ Spectroscopic Monitoring of Reactions

Both IR and Raman spectroscopy can be adapted for the in situ monitoring of chemical reactions involving 2-Benzyldibenzofuran. nih.gov By using fiber-optic probes or specialized reaction cells, spectra can be recorded in real-time as a reaction proceeds. This allows for the tracking of reactant consumption, product formation, and the transient appearance of reaction intermediates. nih.gov

This approach provides valuable kinetic and mechanistic data that is not available from traditional offline analysis of starting materials and final products. For example, in the synthesis of 2-Benzyldibenzofuran, in situ monitoring could follow the progress of the coupling reaction, potentially identifying key catalytic intermediates or side products as they form. Techniques like Stimulated Raman Scattering (SRS) microscopy are at the forefront of vibrational imaging and can be used to follow chemical reactions with high spatial and temporal resolution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-electron system. shimadzu.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

Absorption and Emission Spectra of 2-Benzyldibenzofuran

The UV-Vis absorption and fluorescence emission spectra of 2-Benzyldibenzofuran are dominated by the extensive conjugation of the dibenzofuran chromophore. The parent dibenzofuran is a fluorescent compound with an excitation peak around 280 nm and an emission peak near 314 nm. aatbio.com

The addition of a benzyl group at the 2-position is expected to modify these properties. Generally, extending the conjugated system or adding auxochromic groups (like the benzyl group) to a chromophore results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission maxima. shimadzu.commdpi.com This is because the substituent can perturb the energy levels of the HOMO and LUMO, typically narrowing the energy gap between them. mdpi.com

Therefore, 2-Benzyldibenzofuran would be expected to exhibit absorption and emission maxima at slightly longer wavelengths than the parent dibenzofuran. The absorption spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system. Research on similarly substituted benzofurans and naphthalenes confirms that such substitutions lead to red-shifted absorption bands and often enhanced fluorescence intensity. mdpi.comresearchgate.net

| Compound | Typical Absorption λₘₐₓ (nm) | Typical Emission λₘₐₓ (nm) | Reference |

| Dibenzofuran | ~280, ~250 | ~314 | aatbio.com |

| Substituted Benzofurans | 284 - 290 | >350 | researchgate.netresearchgate.net |

| 2-Benzyldibenzofuran (Expected) | >280 | >314 |

This interactive table compares the known spectral data of dibenzofuran with related compounds to predict the properties of 2-Benzyldibenzofuran.

The exact positions of the absorption and emission peaks for 2-Benzyldibenzofuran would depend on factors such as the solvent used, as solvatochromic effects can influence the electronic transition energies. The fluorescence quantum yield would provide a measure of the efficiency of the emission process.

Influence of Substituents on Electronic Properties

The electronic properties of the dibenzofuran framework are significantly influenced by the nature and position of its substituents. The introduction of a benzyl group at the 2-position of the dibenzofuran core is expected to modulate its electronic characteristics, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its absorption and emission spectra.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these effects. For instance, research on other substituted aromatic and heterocyclic systems has shown that electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often leading to a reduction in the HOMO-LUMO energy gap. mdpi.com The benzyl group, being weakly electron-donating through an inductive effect, is anticipated to slightly increase the electron density of the dibenzofuran ring system. This can lead to a bathochromic (red) shift in the absorption and fluorescence spectra compared to the unsubstituted dibenzofuran.

The specific impact of substituents is also position-dependent. Studies on five-membered N-heterocycles have demonstrated that the position of endocyclic heteroatoms relative to the substituent profoundly influences its electronic properties. rsc.org In the case of 2-Benzyldibenzofuran, the attachment at the 2-position will have a distinct electronic influence compared to substitution at other positions on the dibenzofuran core.

A hypothetical representation of the effect of a substituent on the electronic properties of a dibenzofuran core is presented in the table below.

| Substituent | Effect on HOMO | Effect on LUMO | Expected Shift in Absorption (λmax) |

| Electron-Donating Group (e.g., -OCH3, -NH2) | Increase in energy | Minimal change | Red Shift (to longer wavelength) |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Minimal change | Decrease in energy | Blue Shift (to shorter wavelength) |

| Benzyl Group | Slight increase in energy | Minimal change | Slight Red Shift |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Benzyldibenzofuran, this technique would provide invaluable information on its solid-state conformation, crystal packing, and the nature of intermolecular forces that govern its crystal lattice.

In the absence of strong hydrogen bond donors and acceptors in 2-Benzyldibenzofuran, the crystal packing is expected to be dominated by weaker intermolecular interactions. These include:

π-π Stacking: The aromatic rings of the dibenzofuran core and the benzyl substituent can interact with those of neighboring molecules. The geometry of these interactions can be face-to-face or offset.

C-H···π Interactions: The hydrogen atoms of the benzyl group and the dibenzofuran skeleton can interact with the π-electron clouds of adjacent aromatic rings.

In related dibenzofuran structures, such as 5-(dibenzofuran-4-yl)-2′-deoxyuridine, the crystal packing is significantly influenced by O—H···O, N—H···O, and C—H···O hydrogen bonds. researchgate.net While 2-Benzyldibenzofuran lacks the hydroxyl and amine groups for classical hydrogen bonding, weak C-H···O interactions involving the furan (B31954) oxygen are plausible. The analysis of intermolecular interactions is crucial for understanding the physical properties of the crystalline material. nih.govnsf.gov

Below is a representative table of crystallographic data for a related benzofuran derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

Data from a study on a substituted benzofuran derivative. asianpubs.org

Application of Hyphenated Spectroscopic Techniques in Complex Systems

Hyphenated spectroscopic techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method. nih.gov These techniques are particularly useful for the analysis of 2-Benzyldibenzofuran in complex mixtures, such as in natural product extracts or synthetic reaction mixtures, where isolation of the pure compound can be challenging.

Common hyphenated techniques that would be applicable to the analysis of 2-Benzyldibenzofuran include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. GC separates the components of a mixture, and the mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for non-volatile or thermally labile compounds. The liquid chromatograph separates the mixture, and the mass spectrometer provides structural information. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information (¹H and ¹³C NMR spectra) of compounds separated by LC. It is particularly valuable for the unambiguous identification of isomers and novel compounds in complex mixtures. nih.gov

The use of these hyphenated techniques allows for the rapid screening, identification, and quantification of 2-Benzyldibenzofuran and related compounds, often from very small sample sizes. nih.gov

Computational and Theoretical Investigations of 2 Benzyldibenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed exploration of molecular properties from first principles. mdpi.comresearchgate.netnih.govresearchgate.net For 2-Benzyldibenzofuran, these methods elucidate the arrangement of electrons and predict its chemical behavior.

Molecular Orbital Theory and Electron Density Distribution

The electron density distribution, which can be calculated using these principles, reveals the regions within the 2-Benzyldibenzofuran molecule that are electron-rich or electron-poor. This distribution is fundamental to understanding the molecule's interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govslideshare.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For derivatives of benzofuran (B130515), the HOMO and LUMO are often concentrated on the aromatic and imidazole (B134444) moieties. nih.gov

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap often implies higher reactivity. |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. nih.govresearchgate.netnih.gov This provides a visual representation of the charge distribution, highlighting regions of positive and negative potential. researchgate.net Red-colored areas typically indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net The ESP is valuable for predicting and understanding intermolecular interactions, including drug-receptor binding. nih.gov

Density Functional Theory (DFT) Applications in Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. mdpi.comnih.govphyschemres.org It offers a balance between accuracy and computational cost, making it a practical tool for studying the energetics and mechanisms of chemical reactions involving complex molecules like 2-Benzyldibenzofuran. researchgate.net

Calculation of Reaction Energy Profiles and Activation Barriers

DFT calculations can be used to map out the energy changes that occur during a chemical reaction, creating a reaction energy profile. researchgate.net A key feature of this profile is the transition state, which represents the highest energy point along the reaction pathway. researchgate.net The energy difference between the reactants and the transition state is the activation energy or activation barrier. researchgate.netresearchgate.netdiva-portal.orgnih.gov

Calculating this barrier is crucial for determining the rate of a reaction. researchgate.net Different DFT functionals, such as B3LYP, are often employed and benchmarked to ensure the accuracy of the calculated barriers. researchgate.netrsc.orgresearchgate.net For complex reactions, it is important to consider all possible reaction pathways to accurately predict experimental outcomes. researchgate.net

Table 2: Components of a DFT Reaction Energy Profile Calculation

| Component | Definition | Role in Analysis |

| Reactants | The starting materials of a reaction. | The initial point on the potential energy surface. |

| Products | The substances formed as a result of a reaction. | The final point on the potential energy surface. |

| Transition State | The highest energy structure along the reaction coordinate. | Its energy determines the activation barrier of the reaction. researchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy corresponds to a faster reaction rate. researchgate.net |

Exploration of Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. researchgate.netmuni.czlibretexts.orglibretexts.orgmdpi.com The PES provides a comprehensive landscape of all possible geometries of a molecule and their corresponding energies. libretexts.org

Prediction of Spectroscopic Parameters

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectroscopic properties of molecules, aiding in their identification and characterization. For 2-Benzyldibenzofuran, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in predicting various spectroscopic parameters.

Commonly employed functionals such as B3LYP, coupled with appropriate basis sets (e.g., 6-311G(d,p) or the aug-cc-pVTZ series), can provide reliable predictions of infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra. rsc.orgfrontiersin.org For instance, IR frequency calculations would identify the characteristic vibrational modes of the dibenzofuran (B1670420) core and the benzyl (B1604629) substituent, including C-H stretching, C-O-C stretching of the furan (B31954) ring, and aromatic C=C bending and stretching vibrations.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org These predictions are crucial for interpreting experimental spectra and confirming the molecular structure. The predicted shifts for the protons and carbons on both the dibenzofuran and benzyl moieties would be distinct, allowing for structural assignment.

Electronic spectra, predicted by TD-DFT, would reveal the energies of electronic transitions (e.g., π → π*), providing theoretical UV-Vis absorption maxima. ucsb.edu These computational approaches allow for a detailed in silico spectroscopic profile of 2-Benzyldibenzofuran, as illustrated in the hypothetical data table below.

Interactive Data Table: Predicted Spectroscopic Parameters for 2-Benzyldibenzofuran

This table presents hypothetical spectroscopic data for 2-Benzyldibenzofuran, as would be predicted by DFT calculations. The values are illustrative and based on typical ranges observed for dibenzofuran and benzyl-substituted aromatics.

| Parameter | Predicted Value/Range | Computational Method (Example) |

| ¹H NMR Chemical Shift | GIAO-B3LYP/6-311G(d,p) | |

| Benzyl CH₂ Protons | 4.0 - 4.5 ppm | |

| Aromatic Protons | 7.0 - 8.5 ppm | |

| ¹³C NMR Chemical Shift | GIAO-B3LYP/6-311G(d,p) | |

| Benzyl CH₂ Carbon | 38 - 45 ppm | |

| Aromatic Carbons | 110 - 160 ppm | |

| IR Vibrational Freq. | B3LYP/6-311G(d,p) | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |

| C-O-C Stretch (Furan) | 1200 - 1280 cm⁻¹ | |

| UV-Vis Absorption Max. | ~280 nm, ~310 nm | TD-B3LYP/6-311G(d,p) |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the environment. acs.org

The presence of a benzyl group introduces significant conformational flexibility to the otherwise rigid dibenzofuran structure. The key degree of freedom is the rotation around the single bond connecting the methylene (B1212753) bridge to the dibenzofuran ring (the C-C σ-bond). libretexts.org

MD simulations can map the potential energy surface related to this rotation, identifying low-energy conformers and the energy barriers between them. libretexts.org The simulation would track the dihedral angle between the plane of the benzyl group and the plane of the dibenzofuran ring over time. This analysis reveals the most probable orientations of the benzyl group relative to the dibenzofuran core, which is governed by steric hindrance and weak intramolecular interactions. It is expected that the molecule will preferentially adopt conformations that minimize steric clash between the benzyl ring and the adjacent hydrogen atoms on the dibenzofuran skeleton.

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. nih.gov Computational models can simulate these effects using either explicit or implicit solvent models.

In an explicit solvent model, the 2-Benzyldibenzofuran molecule is surrounded by a box of individual solvent molecules (e.g., water, toluene (B28343), or methanol). MD simulations then track the interactions between the solute and the solvent molecules, providing a detailed picture of the solvation shell. ucsb.edupku.edu.cn This approach is computationally intensive but captures specific solute-solvent interactions like hydrogen bonding.

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. chemmethod.comprimescholars.com This method is less computationally demanding and is effective for modeling how the polarity of the solvent might stabilize or destabilize different conformers or transition states. For 2-Benzyldibenzofuran, a polar solvent might influence the conformational equilibrium by stabilizing any conformers that have a slight dipole moment. Studies on similar furan derivatives have shown that reaction energy barriers can increase in the solution phase compared to the gas phase. chemmethod.com

Interactive Data Table: Hypothetical Solvent Effects on the Torsional Barrier of 2-Benzyldibenzofuran

This table illustrates how the rotational energy barrier of the benzyl group might be influenced by different solvent environments, as could be predicted by MD simulations with implicit solvent models.

| Solvent | Dielectric Constant (ε) | Predicted Rotational Energy Barrier (kJ/mol) - Hypothetical | Rationale |

| Gas Phase | 1 | 8.5 | Represents the intrinsic barrier without solvent influence. |

| Toluene | 2.4 | 9.0 | Minor stabilization of transition states through non-polar interactions. |

| Ethanol (B145695) | 24.5 | 10.2 | Polar solvent may stabilize slightly polar transition states of rotation. |

| Water | 80.1 | 10.8 | High polarity provides the strongest stabilization of polar structures. |

Computational Mechanistic Predictions and Validation

Beyond structure and conformation, computational chemistry can predict the likely pathways of chemical reactions.

Ab initio (from first principles) methods, such as DFT and more advanced methods like coupled-cluster theory, are used to investigate reaction mechanisms. figshare.comnih.govrsc.org For 2-Benzyldibenzofuran, one could model its behavior in reactions such as oxidation or electrophilic aromatic substitution. DFT calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. nih.govacs.org This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For example, a study on the atmospheric degradation of the parent dibenzofuran molecule predicted that OH radical addition is most likely to occur at the C1 position. nih.gov

The Empirical Valence Bond (EVB) method is a hybrid quantum mechanics/molecular mechanics (QM/MM) approach that can be particularly useful for simulating reactions in complex environments, like in a solvent or an enzyme active site. While there are no specific EVB studies on 2-Benzyldibenzofuran, this method could theoretically be applied to model its metabolic transformations, where the molecule interacts with a large protein environment.

The ultimate test of any computational model is its ability to reproduce and predict experimental results. nih.gov While specific experimental data for 2-Benzyldibenzofuran is scarce, a general validation process would involve comparing predicted data against measured values.

For instance, calculated IR and NMR spectra can be overlaid with experimental spectra to confirm structural assignments. nih.gov Predicted reaction outcomes, such as the major product of an electrophilic substitution, can be compared with the results of laboratory synthesis. researchgate.net Studies on dibenzofuran complexes with solvents have shown that computational methods can successfully predict binding preferences (e.g., OH···O vs. OH···π interactions) that are later confirmed by multi-spectroscopic experiments. rsc.orgrsc.orgresearchgate.net Discrepancies between theoretical predictions and experimental data can lead to refinements in the computational models, ultimately improving their predictive power. figshare.com

In Silico Approaches for Molecular Design and Prediction of Chemical Behavior

In modern drug discovery and materials science, in silico methodologies are indispensable for the rational design of novel molecules and the prediction of their chemical and biological characteristics. For a specific molecule such as 2-Benzyldibenzofuran, these computational techniques allow for a thorough investigation of its potential properties and interactions at a molecular level, even before its synthesis. This approach saves significant time and resources by prioritizing compounds with a higher probability of success for further experimental validation.

Molecular modeling studies, a cornerstone of in silico analysis, are employed to elucidate the three-dimensional structure of 2-Benzyldibenzofuran and to simulate its interactions with biological targets. Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of 2-Benzyldibenzofuran with various enzymes or receptors. For instance, studies on related benzofuran derivatives have successfully used these methods to identify potential inhibitors for targets like butyrylcholinesterase and the epidermal growth factor receptor (EGFR). nih.govnih.gov In one such study, molecular dynamics simulations revealed that a 2-phenylbenzofuran (B156813) derivative could bind to both the catalytic and peripheral anionic sites of butyrylcholinesterase, which was consistent with experimental findings. nih.gov These computational approaches provide valuable insights into the structure-activity relationships that govern the biological activity of dibenzofuran scaffolds.

Furthermore, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Predicting these pharmacokinetic parameters early in the drug discovery process helps to identify compounds with favorable drug-like properties. For a molecule like 2-Benzyldibenzofuran, computational models can estimate its solubility, permeability, metabolic stability, and potential for toxicity, thereby guiding its optimization as a potential therapeutic agent. nih.gov

Chemogenomics and Chemical Space Exploration for Dibenzofurans

Chemogenomics aims to systematically study the interactions of a large number of small molecules with a wide array of protein targets. This approach, when applied to the dibenzofuran scaffold, can help in identifying new biological targets for this class of compounds and in understanding the molecular basis for their activities. The exploration of the vast "chemical space" of possible dibenzofuran derivatives is a key aspect of this process. nih.gov

The concept of chemical space encompasses all possible small organic molecules that could theoretically be synthesized. nih.gov Given its immense size, often estimated to be larger than 10^60 molecules, its exploration requires sophisticated computational methods. nih.gov For the dibenzofuran family, including 2-Benzyldibenzofuran, exploring this chemical space involves generating large virtual libraries of related compounds by varying substituents and their positions on the dibenzofuran core. These virtual libraries can then be screened in silico against various biological targets to identify promising candidates for synthesis and testing. nih.gov

Studies on benzofuran scaffolds have highlighted their potential as "privileged structures" in drug discovery, meaning they can bind to multiple biological targets. nih.gov The exploration of the neuroprotective chemical space of benzofurans, for example, aims to discover substitution patterns that can lead to multi-target drugs for diseases like Alzheimer's. nih.gov This involves a systematic investigation of how different functional groups at various positions on the benzofuran ring affect its biological activity. nih.gov Such an approach, applied to 2-Benzyldibenzofuran, would involve creating and analyzing a virtual library of its derivatives to map out its biologically relevant chemical space.

The following table provides a conceptual framework for exploring the chemical space around the 2-Benzyldibenzofuran scaffold by suggesting potential modifications.

| Scaffold Position | R1 (Benzyl Group Substituent) | R2 (Dibenzofuran Core Substituent) | R3 (Dibenzofuran Core Substituent) |

| Modification 1 | -OH | -H | -H |

| Modification 2 | -OCH3 | -H | -H |

| Modification 3 | -Cl | -H | -H |

| Modification 4 | -H | -F | -H |

| Modification 5 | -H | -H | -NO2 |

Predictive Modeling for Synthetic Accessibility

A critical aspect of in silico molecular design is ensuring that the designed molecules can be synthesized in a laboratory. Predictive modeling of synthetic accessibility has become an essential tool to filter out overly complex or otherwise difficult-to-synthesize virtual compounds. Several computational tools and scoring functions have been developed to estimate the synthetic accessibility of a given molecule.

One widely used metric is the Synthetic Accessibility Score (SAscore), which is calculated based on the analysis of fragments present in a vast database of known molecules. A lower SAscore generally indicates that a molecule is easier to synthesize. Another approach, SYBA (SYnthetic Bayesian Accessibility), uses a Bayesian model trained on a dataset of easy- and hard-to-synthesize molecules to classify new compounds.

More advanced methods for predicting synthetic accessibility involve the use of machine learning and deep learning models trained on large reaction databases. These models can learn the rules of organic synthesis and provide a more nuanced prediction of how a molecule might be synthesized, including the potential number of reaction steps. For a molecule like 2-Benzyldibenzofuran, these predictive models can be used to assess its ease of synthesis and to guide the design of its derivatives towards structures that are more readily accessible through known chemical reactions.

The table below compares different predictive models for synthetic accessibility, which could be applied to assess a molecule like 2-Benzyldibenzofuran.

| Predictive Model | Approach | Output | Key Features |

| SAscore | Fragment-based | Numerical score | Simple to calculate, based on the frequency of molecular fragments in known compounds. |

| SYBA | Bayesian classification | "Easy" or "Hard" to synthesize classification | Provides a probabilistic assessment of synthetic accessibility. |

| CMPNN | Graph-based neural network | Numerical score or classification | Learns from chemical reaction networks to predict synthetic pathways. |

Catalytic Applications and Transformations Involving 2 Benzyldibenzofuran

Homogeneous Catalytic Transformations Utilizing 2-Benzyldibenzofuran-derived Systems

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions. Dibenzofuran-based molecules, including derivatives like 2-benzyldibenzofuran, are of growing interest in this field, particularly as tunable ligands and substrates for complex molecule synthesis.

Ligand Design and Synthesis from Dibenzofuran (B1670420) Scaffolds

The dibenzofuran framework is an attractive scaffold for ligand design due to its rigidity and defined geometry. Functional groups can be strategically placed on the dibenzofuran core to create ligands with tailored electronic and steric properties for metal catalysts. The synthesis of such ligands often involves the functionalization of the parent dibenzofuran. For instance, substitution at the 1-, 2-, 3-, or 4-positions can significantly impact the performance of materials derived from them. nih.gov